3-(Bromomethyl)-3-[2-(methylsulfanyl)ethyl]oxolane
Description
3-(Bromomethyl)-3-[2-(methylsulfanyl)ethyl]oxolane is a brominated oxolane (tetrahydrofuran derivative) featuring a bromomethyl group and a methylsulfanylethyl substituent on the same carbon atom of the oxolane ring. This compound is structurally characterized by:
- Oxolane core: A five-membered oxygen-containing heterocycle.
- Bromomethyl group: A reactive leaving group enabling nucleophilic substitution reactions.
Properties
Molecular Formula |
C8H15BrOS |
|---|---|
Molecular Weight |
239.18 g/mol |
IUPAC Name |
3-(bromomethyl)-3-(2-methylsulfanylethyl)oxolane |
InChI |
InChI=1S/C8H15BrOS/c1-11-5-3-8(6-9)2-4-10-7-8/h2-7H2,1H3 |
InChI Key |
XMRUGYSBOUZQPX-UHFFFAOYSA-N |
Canonical SMILES |
CSCCC1(CCOC1)CBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-3-[2-(methylsulfanyl)ethyl]oxolane typically involves the following steps:
Formation of the Oxolane Ring: The oxolane ring can be synthesized through cyclization reactions involving diols or other suitable precursors.
Introduction of the Bromomethyl Group: The bromomethyl group can be introduced via bromination reactions using reagents such as N-bromosuccinimide (NBS) in the presence of light or radical initiators.
Attachment of the Methylsulfanyl Ethyl Group: This step can involve nucleophilic substitution reactions where a suitable ethylating agent reacts with a thiol precursor.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for high yield, and ensuring the purity of the final product through purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethyl)-3-[2-(methylsulfanyl)ethyl]oxolane can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The oxolane ring can be reduced under specific conditions to form corresponding alcohols or other reduced products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium cyanide, or thiols can be used under mild conditions.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, or other peroxides.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution Products: Depending on the nucleophile, products can include azides, nitriles, or thioethers.
Oxidation Products: Sulfoxides or sulfones.
Reduction Products: Alcohols or other reduced derivatives.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the modification of biomolecules or as a building block in drug design.
Medicine: Could be explored for its biological activity or as a precursor in the synthesis of pharmaceuticals.
Industry: Used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)-3-[2-(methylsulfanyl)ethyl]oxolane would depend on its specific application. For example, in nucleophilic substitution reactions, the bromomethyl group acts as an electrophile, facilitating the attack by nucleophiles. In biological systems, the compound could interact with specific enzymes or receptors, leading to various biochemical effects.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below highlights key structural features and properties of 3-(Bromomethyl)-3-[2-(methylsulfanyl)ethyl]oxolane and related compounds:
*Note: Properties for this compound are estimated based on analogs.
Physical and Spectral Properties
- Melting Points : Brominated oxolanes generally have lower melting points (<150°C) compared to aromatic bromides (e.g., RS 6 at 318°C ), reflecting differences in crystallinity and intermolecular interactions.
- Spectral Data : Infrared (IR) spectra of bromomethyl compounds typically show C-Br stretching at 500–600 cm⁻¹ , while thioethers exhibit C-S absorption near 600–700 cm⁻¹ . Nuclear magnetic resonance (NMR) would distinguish methylsulfanylethyl protons (δ 2.1–2.5 ppm) from isopropoxy groups (δ 1.2 ppm) .
Research Findings and Trends
Synthetic Utility : Bromomethyl-oxolane derivatives are prioritized in medicinal chemistry for their versatility. For instance, 3-(bromomethyl)-3-(isopropoxy)oxolane is a key intermediate in prodrug synthesis.
Limitations : Bromomethyl groups in aliphatic systems (e.g., oxolanes) are more prone to hydrolysis than aromatic bromides (e.g., ), necessitating careful storage and handling.
Biological Activity
3-(Bromomethyl)-3-[2-(methylsulfanyl)ethyl]oxolane is an organic compound belonging to the oxolane class, characterized by a five-membered cyclic ether structure. Its unique molecular configuration, featuring a bromomethyl group and a methylsulfanyl substituent, suggests potential biological activities that merit investigation. This article reviews the existing literature on its biological activity, focusing on its synthesis, pharmacological properties, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is C₉H₁₃BrOS, with a molecular weight of approximately 215.18 g/mol. The presence of bromine and sulfur in its structure enhances its reactivity, making it a valuable intermediate in organic synthesis.
Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C₉H₁₃BrOS |
| Molecular Weight | 215.18 g/mol |
| Functional Groups | Bromomethyl, Methylsulfanyl |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that allow for high yields and purity. Common methods may include halogenation reactions and nucleophilic substitutions that exploit the reactivity of the bromomethyl group.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial activities. The bromomethyl group is often associated with enhanced biological activity, potentially increasing the compound's effectiveness against various pathogens. For instance, studies have shown that oxolane derivatives can possess antibacterial properties against Gram-positive and Gram-negative bacteria, making them candidates for further pharmacological exploration .
The biological activity of this compound may involve interactions with biological macromolecules such as proteins and nucleic acids. Preliminary studies suggest that the bromomethyl moiety can facilitate interactions with nucleophilic sites on enzymes or receptors, potentially leading to inhibition or modulation of biological pathways. This mechanism is crucial for understanding how this compound might function as a drug candidate.
Future Directions
Further research is necessary to elucidate the specific biological effects and mechanisms of action of this compound. Investigating its pharmacokinetics, toxicity profiles, and interactions with cellular targets will be essential for assessing its viability as a pharmaceutical agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
